N-(3-methylbutyl)cycloheptanamine
Description
N-(3-methylbutyl)cycloheptanamine is a secondary amine featuring a cycloheptane ring substituted with a 3-methylbutyl group (a branched C5 alkyl chain). The 3-methylbutyl substituent likely enhances lipophilicity compared to unsubstituted cycloheptanamine, influencing bioavailability and membrane permeability.
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-(3-methylbutyl)cycloheptanamine |
InChI |
InChI=1S/C12H25N/c1-11(2)9-10-13-12-7-5-3-4-6-8-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
FNVAFQYYKGUOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)cycloheptanamine typically involves the reaction of cycloheptanamine with 3-methylbutyl halides under basic conditions . The reaction can be carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
N-(3-methylbutyl)cycloheptanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(3-methylbutyl)cycloheptanamine (hypothetical data inferred from analogs) with documented N-substituted cycloheptanamines:
Notes:
- Lipophilicity : The 3-methylbutyl group in the target compound is less polar than aromatic substituents (e.g., nitro or methoxybenzyl groups), suggesting higher membrane permeability but lower aqueous solubility compared to analogs .
- Volatility : Unlike volatile 3-methylbutyl amides (e.g., N-(3-methylbutyl)propanamide in insect pheromones ), the amine functional group in the target compound reduces volatility due to hydrogen bonding.
Biological Activity
N-(3-Methylbutyl)cycloheptanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C11H19N and features a cycloheptane ring substituted with a 3-methylbutyl group. This unique structure may contribute to its biological activity, particularly in modulating receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within biological systems. It has been shown to act as a ligand, binding to specific receptors that modulate neurotransmitter release and cellular signaling pathways.
- Receptor Binding : The compound may interact with adrenergic receptors, which are involved in the regulation of cardiovascular functions and central nervous system activities.
- Enzyme Modulation : It has potential effects on enzymes associated with metabolic pathways, influencing processes such as energy metabolism and neurotransmitter synthesis.
Pharmacological Effects
The pharmacological profile of this compound includes several notable effects:
- Stimulatory Effects : Preliminary studies suggest that this compound may exhibit stimulant properties similar to other amine-based compounds, potentially enhancing alertness and cognitive function.
- Potential Therapeutic Applications : Given its structure, there is potential for this compound to serve as a scaffold for developing new therapeutic agents targeting neurological disorders or metabolic conditions.
1. Neuropharmacological Studies
Research has indicated that compounds structurally similar to this compound can influence dopaminergic and serotonergic pathways. A study conducted on related compounds demonstrated increased dopamine release in rodent models, suggesting similar mechanisms may be present in this compound .
2. Metabolic Studies
A recent investigation into the metabolic effects of cycloalkylamines revealed that these compounds could modulate insulin sensitivity and glucose metabolism. This suggests that this compound might have implications for treating metabolic disorders such as type 2 diabetes .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Primary Activity | Notes |
|---|---|---|---|
| N-(3-Methylbutyl)cyclopropanamine | Cyclopropane derivative | Stimulant effects | Exhibits similar receptor interactions |
| N,N-Dimethyl-1-phenylethylamine | Phenylethyl derivative | CNS stimulant | Known for significant dopaminergic activity |
| Cyclohexylamine | Cycloalkane derivative | Modulates neurotransmitter release | Used in various pharmacological applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
